N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
CAS No.: 743473-80-5
Cat. No.: VC4541097
Molecular Formula: C13H16ClN3O2S2
Molecular Weight: 345.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 743473-80-5 |
|---|---|
| Molecular Formula | C13H16ClN3O2S2 |
| Molecular Weight | 345.86 |
| IUPAC Name | N-[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]-N',N'-dimethylethane-1,2-diamine |
| Standard InChI | InChI=1S/C13H16ClN3O2S2/c1-17(2)9-8-15-13-16-12(11(14)20-13)21(18,19)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,16) |
| Standard InChI Key | PPTXHJHOWCEROL-UHFFFAOYSA-N |
| SMILES | CN(C)CCNC1=NC(=C(S1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Synthesis Pathway
The synthesis of N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves:
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Preparation of the Thiazole Core:
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Starting from a 2-aminothiazole derivative, the phenylsulfonyl group is introduced via sulfonation using phenylsulfonyl chloride under basic conditions.
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Chlorination at the Thiazole Ring:
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Chlorination is achieved using reagents such as phosphorus oxychloride (POCl3).
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Attachment of the Dimethylethane-1,2-diamine Group:
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The final step involves nucleophilic substitution or reductive amination to attach the dimethylamine moiety to the thiazole core.
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General Reaction Scheme
Potential Pharmacological Activities
The structural features of this compound suggest potential activity in several areas:
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Antimicrobial Activity: The thiazole ring and phenylsulfonyl group are common motifs in antimicrobial agents, targeting bacterial enzymes or cell walls.
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Anticancer Potential: Sulfonamide derivatives often exhibit cytotoxic effects against cancer cell lines by inhibiting enzymes like carbonic anhydrase or disrupting cellular signaling pathways.
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Anti-inflammatory Properties: The compound may act as an inhibitor of enzymes such as 5-lipoxygenase (5-LOX), implicated in inflammatory pathways.
Molecular Docking Studies
Preliminary in silico studies could reveal binding affinities to key biological targets such as kinases or receptors involved in disease processes. These studies are crucial for understanding the compound's mechanism of action.
Analytical Characterization
The compound can be characterized using the following techniques:
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Nuclear Magnetic Resonance (NMR):
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NMR: Identifies hydrogen environments, particularly for aromatic protons and amine groups.
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NMR: Confirms carbon framework, including aromatic carbons and those attached to nitrogen or sulfur.
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Mass Spectrometry (MS):
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Provides molecular ion peaks confirming molecular weight.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as sulfonamide (), amines (), and thiazole ().
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Ensures purity and confirms molecular structure.
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Future Directions
Further research is needed to:
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Optimize the synthesis for higher yields and purity.
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Conduct comprehensive biological assays to confirm pharmacological activities.
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Explore structure-activity relationships (SAR) for drug development.
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Assess ADME (Absorption, Distribution, Metabolism, Excretion) profiles for drug-likeness.
This article provides a foundational understanding of N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine, highlighting its chemical structure, synthesis, and potential applications in medicinal chemistry. Further experimental validation is required to fully elucidate its therapeutic potential.
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